molecular formula C6H9ClO4S B2926337 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1248799-94-1

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2926337
CAS No.: 1248799-94-1
M. Wt: 212.64
InChI Key: WTZPZRVIYDYSNZ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position of the cyclobutane ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for introducing sulfonamide functionalities in pharmaceuticals or agrochemicals . The chlorosulfonyl group confers high reactivity, enabling nucleophilic substitution reactions, while the ester group enhances solubility in organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPZRVIYDYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-41-2, 1932811-28-3
Record name methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1,3-dicarboxylic acid with thionyl chloride to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to improve yield and purity.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring, an ester functional group, and a chlorosulfonyl substituent. It has the molecular formula C₆H₉ClO₄S and a molecular weight of approximately 212.64 g/mol. The compound's unique structural features, particularly the reactive chlorosulfonyl group, make it valuable in synthetic organic chemistry.

Scientific Research Applications

This compound is used in scientific research for several applications:

  • Chemistry It serves as a building block in synthesizing more complex organic molecules and as a reagent in chemical reactions.
  • Biology The compound is used in studying enzyme mechanisms and as a probe in biochemical assays. It can interact with amino acids, especially cysteine and lysine residues in proteins, potentially modifying protein function.
  • Industry It is used in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions The chlorosulfonyl group can be substituted with nucleophiles like amines or alcohols to form sulfonamides or sulfonates.
  • Reduction Reactions The compound can be reduced to form corresponding sulfinate or sulfonic acid derivatives using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Oxidation Reactions Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide and potassium permanganate.

The major products formed from these reactions include sulfonamides, sulfonates, sulfinates, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Methyl 3-(chlorosulfonyl)methyl-3-fluorocyclobutane-1-carboxylate, a related compound, has demonstrated biological activities:

  • Antimicrobial Activity It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Properties It may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human immune cells.
  • Cytotoxic Effects It exhibited cytotoxic effects against certain cancer cell lines by inducing apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity . The compound’s effects are mediated through interactions with specific molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate and analogous compounds:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Not listed C₆H₇ClO₄S Chlorosulfonyl ~210.5 (calculated) -SO₂Cl, -COOCH₃
Methyl 3-oxocyclobutane-1-carboxylate 695-95-4 C₆H₈O₃ Ketone 128.13 -COOCH₃, -C=O
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 89941-55-9 C₇H₁₂O₃ Hydroxymethyl 144.17 -COOCH₃, -CH₂OH
Methyl 3,3-dimethylcyclobutane-1-carboxylate 3854-83-9 C₈H₁₄O₂ Dimethyl 142.20 -COOCH₃, -C(CH₃)₂
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate 1631027-18-3 C₇H₁₃NO₂ Aminomethyl 143.18 -COOCH₃, -CH₂NH₂
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 1392803-31-4 C₇H₉F₃O₃ Hydroxy, trifluoromethyl 198.14 -COOCH₃, -C(OH)(CF₃)

Research Findings and Industrial Relevance

  • Material Science : Hydroxymethyl and ketone derivatives are employed in polymer precursors, while dimethyl-substituted esters (e.g., CAS 3854-83-9) serve as rigid scaffolds in materials .
  • Challenges : The chlorosulfonyl compound’s reactivity necessitates stringent handling, contrasting with more stable derivatives like methyl 3-oxocyclobutane-1-carboxylate.

Biological Activity

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclobutane ring, a carboxylate group, and a chlorosulfonyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

  • Chemical Formula : C₆H₉ClO₄S
  • Molecular Weight : Approximately 212.64 g/mol
  • CAS Number : 1248799-94-1

The chlorosulfonyl group in the compound enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its applications in the synthesis of more complex molecules and potential therapeutic agents.

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles. The chlorosulfonyl group can interact with nucleophilic sites on proteins, particularly amino acids like cysteine and lysine, leading to modifications that may alter protein function. Such interactions can potentially influence various biological pathways.

Applications in Research

This compound has several applications across different research domains:

  • Organic Synthesis : It serves as a building block for synthesizing cyclobutane-containing natural products and other complex organic molecules.
  • Medicinal Chemistry : Preliminary studies suggest its derivatives may exhibit anticancer properties, making it a candidate for further pharmacological evaluation.
  • Analytical Chemistry : The compound can be utilized in various analytical studies to explore its interactions and reactivity patterns.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound. Here are some key findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Anticancer PotentialPreliminary studies indicate potential efficacy against cancer cell lines.
Integrin AntagonismInvestigated as a β3 integrin antagonist, showing promise in targeting cancer therapy.
Reactivity with NucleophilesDemonstrated significant reactivity with amino acids, suggesting potential protein modifications.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's derivatives for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.
  • Integrin Targeting :
    • Research focused on the design and synthesis of β3 integrin antagonists based on the structural framework of this compound. These compounds showed promising results in inhibiting integrin-mediated cell adhesion and migration, which are critical processes in cancer metastasis .

Q & A

Q. Advanced Research Focus

  • Mechanistic Studies : Track incorporation into target molecules (e.g., kinase inhibitors) via isotopic labeling (¹³C or ²H) .
  • Biological Assays : Evaluate cytotoxicity of intermediates to rule out off-target effects in drug candidates .

What safety protocols are essential given its GHS classification?

Basic Research Focus
Classified as Acute Toxicity (Category 4, H302) :

  • PPE : Gloves (nitrile), goggles, and fume hoods for handling.
  • First Aid : Immediate rinsing for skin/eye contact; activated charcoal for ingestion .

Advanced Consideration : Develop greener alternatives (e.g., immobilized sulfonating agents) to reduce lab exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.